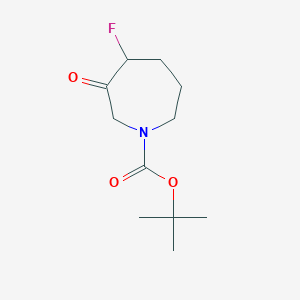

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

Overview

Description

Molecular Structure Analysis

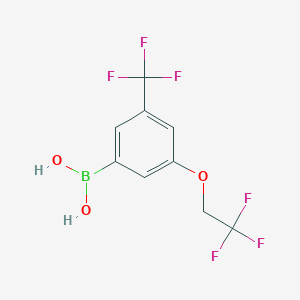

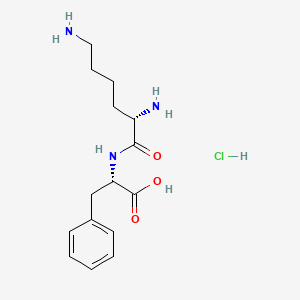

The molecular formula of “tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate” is C11H18FNO3 . It contains a six-membered azepane ring with a fluorine atom and a carbonyl group attached to it. The InChI key is WIJMFJCEVOJLQM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 231.27 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Pharmacological Research

This compound is utilized in pharmacological studies due to its potential as a building block in drug design. Its unique structure allows for the synthesis of various pharmacophores, which are crucial in the development of new therapeutic agents. The fluorine atom present in the compound can significantly alter the biological activity of the resulting pharmacophores, making it a valuable asset in medicinal chemistry .

Organic Synthesis

In organic synthesis, tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate serves as an intermediate for the preparation of more complex molecules. Its tert-butyl group can be easily removed or modified, providing a versatile handle for further chemical transformations. This is particularly useful in the synthesis of spirocyclic and heterocyclic compounds .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant. It can be used to create novel compounds with potential therapeutic properties. Its incorporation into drug candidates can improve pharmacokinetic profiles and increase metabolic stability, which are critical factors in drug development .

Drug Design

In drug design, the compound’s fluorinated moiety is of particular interest. Fluorine atoms are known to enhance binding affinity and selectivity towards biological targets. Therefore, this compound can be used to design fluorinated derivatives of therapeutic molecules, potentially leading to drugs with better efficacy and reduced side effects .

Industrial Applications

While specific industrial applications of this compound are not widely reported, its properties suggest potential use in the development of industrial catalysts or as a precursor for materials with unique physical properties. The presence of fluorine could impart desirable characteristics such as resistance to degradation or reactivity under certain conditions .

Biochemical Research

In biochemistry, the compound could be used to study enzyme-substrate interactions, especially for enzymes that interact with fluorinated substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name |

tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJMFJCEVOJLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(=O)C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

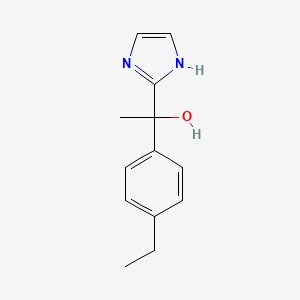

![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)

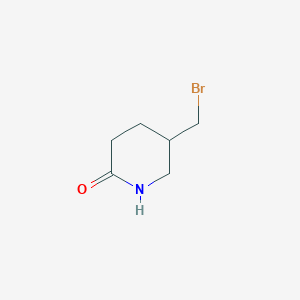

![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)

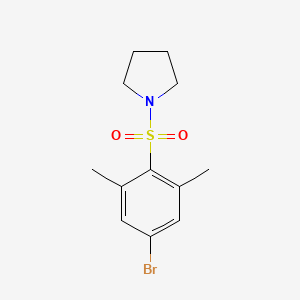

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)

![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)